Molybdic acid

β-MoO₃ polymorph synthesis methanol partial oxidation formaldehyde production

Researchers requiring the metastable β-MoO₃ polymorph for methanol oxidation or catalyst R&D face a precursor gap: ammonium heptamolybdate cannot directly yield β-MoO₃. Molybdic acid (CAS 11099-00-6) solves this-its thermal dehydration (260-320°C) selectively produces β-MoO₃, enabling ~84% methanol conversion with >95% formaldehyde selectivity. For HDS catalyst manufacturing, its slurry impregnation method eliminates calcination, preventing oxidative damage to carbon supports and achieving MoO₃ loadings up to 31 wt%. Industrially validated at ≥81% Mo recovery and ≥95% purity from spent catalyst recycling, it leverages uniquely low water solubility (~1.33 g/L) for direct precipitation, bypassing energy-intensive crystallization. Supplied as ACS Reagent Grade (≥85% MoO₃ basis), white to slightly yellowish crystalline powder. Consistent quality supports polymorph-controlled synthesis, acid-catalyzed condensation, and sustainable Mo recovery workflows.

Molecular Formula H2MoO4
Molecular Weight 162 g/mol
CAS No. 11099-00-6
Cat. No. B089250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdic acid
CAS11099-00-6
Synonymsmolybdic acid
molybdic(VI) acid
Molecular FormulaH2MoO4
Molecular Weight162 g/mol
Structural Identifiers
SMILESO[Mo](=O)(=O)O
InChIInChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2
InChIKeyVLAPMBHFAWRUQP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdic Acid CAS 11099-00-6: Technical Baseline for Scientific Procurement and Industrial Sourcing


Molybdic acid (CAS 11099-00-6, also referenced under CAS 7782-91-4 for the ACS reagent grade) is a hydrated molybdenum oxide compound with the nominal formula H₂MoO₄, existing primarily as the monohydrate (MoO₃·H₂O) or dihydrate (MoO₃·2H₂O) [1]. It is a white to slightly yellowish crystalline powder, insoluble in cold water (sparingly soluble at ~1.33 g/L at 18°C) but soluble in alkaline solutions and dilute ammonium hydroxide [2]. Commercially, it is standardized as ACS Reagent Grade with a minimum assay of 85.0% MoO₃ basis, a density of 3.1 g/mL at 25°C, and a bulk density of approximately 980 kg/m³ . Molybdic acid serves as a critical precursor for synthesizing molybdenum-based catalysts, corrosion inhibitors, pigments, and analytical reagents including the Froehde reagent for alkaloid detection. Its position in the molybdenum chemical supply chain is unique because it can be both a starting material for downstream molybdenum compounds and a recovered product from spent industrial catalysts.

Why Generic Substitution of Molybdic Acid with Ammonium or Sodium Molybdates Fails in Critical Applications


Molybdic acid cannot be freely interchanged with ammonium heptamolybdate, sodium molybdate, or phosphomolybdic acid despite all compounds delivering molybdenum to a reaction system. Three fundamental property divergences create irreplaceable functional roles: (1) Solubility contrast—molybdic acid is water-insoluble at neutral pH (~1.33 g/L at 18°C), whereas ammonium heptamolybdate tetrahydrate dissolves at approximately 206–400 g/L at 20°C . This difference dictates whether molybdenum is delivered homogeneously in solution or heterogeneously as a solid precursor, directly impacting catalyst preparation methods, separation workflows, and Mo recovery processes. (2) Acidity and speciation—molybdic acid is a Brønsted acid (H₂MoO₄) that generates isopolymolybdate species in solution whose condensation state is pH-dependent; ammonium and sodium molybdates are neutral to basic salts that do not provide the same proton activity for acid-catalyzed condensation or precipitation steps [1]. (3) Thermal decomposition pathway—molybdic acid thermally dehydrates to produce β-MoO₃ (metastable monoclinic phase) at moderate temperatures (~260–320°C), whereas ammonium heptamolybdate decomposes via a different pathway releasing NH₃ and yielding predominantly α-MoO₃ [2]. These differences are not marginal; they determine polymorph selectivity, catalyst surface acidity, and process economics across industrial catalyst manufacturing, Mo recovery from spent HDS catalysts, and specialty organic synthesis applications.

Molybdic Acid Quantified Differentiation Evidence for Scientific Selection and Procurement Decisions


Polymorph-Selective β-MoO₃ Synthesis from Molybdic Acid vs. α-MoO₃ from Ammonium Heptamolybdate: Methanol Oxidation Performance

Molybdic acid solution is the only simple precursor that enables selective synthesis of either pure β-MoO₃ (monoclinic) or pure α-MoO₃ (orthorhombic) by a single variable—HNO₃ addition to the precursor solution. When molybdic acid solution is evaporated without HNO₃ and calcined at 573 K, pure α-MoO₃ is produced exclusively. Addition of HNO₃ at an HNO₃/Mo molar ratio of 1–2 yields pure β-MoO₃, a metastable phase not accessible from ammonium heptamolybdate or sodium molybdate precursors without complex multi-step transformations [1]. In direct comparative testing for partial oxidation of methanol, β-MoO₃ exhibits much higher methanol conversion than α-MoO₃; IR spectra of chemisorbed pyridine confirm this is caused by a relatively larger number and higher acidity of Lewis acid sites on the β-MoO₃ surface [1]. Independently, Pham et al. (2015) confirmed that nanosized β-MoO₃ synthesized from commercial molybdic acid powder achieved stable methanol conversion of ~84% with formaldehyde selectivity exceeding 95% for over 15 operating hours at 320°C, while α-MoO₃ under identical conditions showed significantly lower conversion [2]. A follow-up study demonstrated that NO-doped β-MoO₃ from molybdic acid achieved 98% methanol conversion and 99% formaldehyde selectivity sustained for 30 hours at 300°C [3].

β-MoO₃ polymorph synthesis methanol partial oxidation formaldehyde production molybdic acid precursor

Slurry Impregnation Method (SIM) with Molybdic Acid Eliminates Calcination vs. Conventional Impregnation with Ammonium Heptamolybdate for HDS Catalysts

MoO₃/Al₂O₃ hydrodesulfurization (HDS) catalysts prepared by slurry impregnation using molybdic acid (SIM) achieve identical catalytic activity to those prepared by conventional impregnation with ammonium heptamolybdate (CIM), but SIM entirely eliminates the calcination step [1][2]. This is a material process advantage: calcination is not needed for SIM catalysts, which was confirmed by BET, IR, DRS (UV-vis and NIR), TPR, and thiophene HDS activity testing [1]. The elimination of calcination is especially critical for active carbon supports that are susceptible to oxidative damage at elevated temperatures—an advantage that ammonium heptamolybdate-based CIM cannot offer because the (NH₄)₆Mo₇O₂₄ precursor must be thermally decomposed to remove NH₃ [2]. Maximum MoO₃ loading achieved by SIM was 18 wt% on Al₂O₃ (195 m²/g surface area) and 31 wt% on active carbon (1100 m²/g), with equilibrium reached after 5 weeks at 30–50°C [2]. Under thiophene HDS conditions at 1.6 MPa and 250–400°C, the activity of SIM samples was similar to CIM catalysts, and the dependence of activity on loading was identical [2].

hydrodesulfurization MoO₃/Al₂O₃ catalyst slurry impregnation calcination-free preparation

Low Water Solubility of Molybdic Acid Enables Direct Precipitation Separation vs. Highly Soluble Ammonium Heptamolybdate

Molybdic acid exhibits a water solubility of approximately 1.33 g/L at 18°C (cold water), rising to 25.68 g/L at 70°C, and is classified as insoluble at 20°C by ACS specifications [1]. In sharp contrast, ammonium heptamolybdate tetrahydrate has a water solubility of 206.5 g/L at 20°C (Merck/Sigma-Aldrich) to approximately 400 g/L (Scharlab) or even ≥600 g/L at 25°C for certain grades, making it freely soluble . This solubility differential of approximately two orders of magnitude is exploited industrially: molybdic acid can be directly precipitated from aqueous solutions by simple acidification (e.g., HCl addition to sodium molybdate), enabling facile solid-liquid separation without evaporation or crystallization steps [2]. In contrast, ammonium molybdate remains in solution and requires additional processing to isolate solid molybdenum. This property is the basis for industrial-scale molybdic acid recovery from spent petrochemical HDS catalysts, where Mo is leached as soluble Na₂MoO₄ and then precipitated as solid H₂MoO₄ by HCl addition, achieving a minimum recovery yield of 81% with ≥95% H₂MoO₄ purity [2].

molybdenum recovery precipitation separation solubility differential spent catalyst recycling

Silica Molybdic Acid (SMA) Heterogeneous Catalyst: High Yield under Mild Microwave Conditions vs. Competing Heterogeneous and Homogeneous Catalysts

Silica-supported molybdic acid (SMA) functions as a heterogeneous solid acid catalyst with competitive performance in multi-component organic synthesis. In a comparative catalytic efficiency screen for the synthesis of tetrasubstituted pyrrole derivatives (compound 5a), silica molybdic acid achieved 91% product yield using 200 mg catalyst loading under microwave irradiation in water at 50°C within only 20 minutes [1]. This performance is notable when benchmarked against: Fe₃O₄@PMO-ICS-ZnO (98% yield, but requires 180 min in refluxing ethanol with only 10 mg loading), Cu(OAc)₂ (96% yield, 12 h at 120°C in DMF), H₃PW₁₂O₄₀ (93% yield, 6 h at 120°C solvent-free), and catalyst-free conditions (78% yield, 24 h) [1]. Although SMA requires higher mass loading (200 mg) than some nanocatalysts, it delivers competitive yield in dramatically shorter reaction time (20 min vs. 3–24 h) under green solvent conditions (water) at mild temperature (50°C). Additionally, SMA has been demonstrated as a reusable catalyst in multiple reaction cycles without significant loss of activity for tetrazole and coumarin syntheses [2].

silica molybdic acid heterogeneous catalysis microwave-assisted synthesis tetrasubstituted pyrroles

Industrial-Scale Recovery of Molybdic Acid from Spent HDS Catalysts with ≥81% Yield and ≥95% Purity—Quantified Circular Economy Advantage

Molybdic acid is the targeted end-product of an industrially implemented and validated technology for recovering molybdenum from spent hydrodesulfurization (HDS) catalysts, which are classified as hazardous waste and simultaneously a valuable source of molybdenum—an EU-designated critical raw material [1]. The technology, tested at industrial scale, consists of oxidative roasting of the spent catalyst, leaching of MoO₃ with aqueous NaOH to produce water-soluble Na₂MoO₄, and final precipitation of molybdic acid (H₂MoO₄) using aqueous HCl. The process achieves a minimum molybdic acid recovery yield of 81% with product purity of ≥95% H₂MoO₄ [1]. This contrasts with alternative recovery routes that stop at sodium molybdate solution (requiring further processing to obtain a solid Mo product) or that yield lower overall recovery: for example, a lab- and pilot-scale total hydrometallurgical process for spent Co-Mo catalysts reported a total Mo recovery yield of only ~61% when molybdic acid was calcined and converted to commercial-grade MoO₃ [2]. The precipitation of solid molybdic acid as the direct recovery product avoids the need for evaporative crystallization of molybdate salts and yields a marketable compound meeting ACS reagent specifications.

molybdenum recovery spent HDS catalyst recycling circular economy critical raw material

Molybdic Acid as Mo Precursor for Molybdenum Carbide Catalysts: Comparable HDO Performance to Ammonium Molybdate with Different Phase Selectivity

In a systematic study comparing molybdenum precursors for Mo₂C catalyst synthesis on carbon supports, both ammonium molybdate and molybdic acid were evaluated as Mo precursors to prepare molybdenum carbide catalysts supported on activated carbon, multi-walled carbon nanotubes, and carbon nanofibers for guaiacol hydrodeoxygenation (HDO) [1]. The study found that the choice of Mo precursor did not significantly alter the ultimate catalytic performance when the same carbon support was used; both precursors afforded similar guaiacol conversion and phenol selectivity patterns. However, the phase of the resulting Mo species was support-dependent rather than precursor-dependent: activated carbon supports gave X-ray amorphous Mo phases regardless of precursor, while carbon nanofibers yielded crystalline Mo₂C phases [1]. At 350°C, carbon nanofiber-supported Mo₂C prepared from molybdic acid or ammonium molybdate afforded near-quantitative guaiacol conversion with phenol selectivity approaching 50% [1]. This establishes that molybdic acid is functionally equivalent to ammonium molybdate as a Mo₂C precursor, but its low water solubility and solid-state handling properties may offer practical advantages in specific catalyst preparation workflows where a solid, acid-form Mo precursor is preferred over a highly water-soluble ammonium salt.

molybdenum carbide hydrodeoxygenation guaiacol carbon-supported catalyst

Molybdic Acid CAS 11099-00-6: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective Synthesis of β-MoO₃ Polymorph for High-Activity Methanol Oxidation to Formaldehyde Catalysts

When the research or production objective is to obtain the metastable β-MoO₃ polymorph with its superior Lewis acidity and methanol oxidation activity, molybdic acid is the required precursor. As established in Section 3, Evidence Item 1, molybdic acid solution with controlled HNO₃ addition (HNO₃/Mo = 1–2) yields pure β-MoO₃ achieving ~84% methanol conversion with >95% formaldehyde selectivity over 15+ hours at 320°C, whereas the HNO₃-free route from the same precursor yields α-MoO₃ with markedly lower conversion [1]. Ammonium heptamolybdate cannot directly produce β-MoO₃. This is directly relevant for catalyst R&D groups exploring alternatives to industrial iron molybdate Formox catalysts, and for laboratories synthesizing MoO₃-based sensors, photocatalysts, or gasochromic materials where polymorph control determines functional performance.

Calcination-Free Preparation of Carbon-Supported MoO₃ and MoS₂ Hydrotreating Catalysts via Slurry Impregnation

As demonstrated in Section 3, Evidence Item 2, molybdic acid enables the slurry impregnation method (SIM) for preparing MoO₃/Al₂O₃ and MoO₃/C HDS catalysts without a calcination step, while maintaining catalytic activity equivalent to conventional ammonium heptamolybdate-based methods [1]. This is particularly advantageous for active carbon supports that are susceptible to oxidative degradation during calcination. The method achieves MoO₃ loadings up to 31 wt% on high-surface-area carbon (1100 m²/g) [2]. This scenario applies to petroleum refining catalyst manufacturers, research groups developing biomass-derived carbon-supported catalysts, and any application where eliminating a high-temperature oxidative treatment step reduces energy cost and prevents support damage.

Direct Precipitation Recovery of Molybdenum from Spent Catalysts and Industrial Waste Streams as Solid Molybdic Acid

Industrial-scale technology, validated with ≥81% Mo recovery yield and ≥95% H₂MoO₄ purity, uses molybdic acid as the target solid product from spent HDS catalyst recycling [1]. The process exploits molybdic acid's uniquely low water solubility (~1.33 g/L at 18°C) to directly precipitate it from Na₂MoO₄ leach solutions by HCl addition, bypassing energy-intensive evaporation or crystallization [2]. This is directly relevant for metal recycling companies, petrochemical refineries managing spent catalyst waste, and strategic molybdenum reserve programs where molybdenum is classified as a critical raw material. The recovered molybdic acid meets ACS reagent specifications and can re-enter the catalyst manufacturing supply chain.

Green Heterogeneous Acid Catalysis Using Silica-Supported Molybdic Acid for Pharmaceutical and Fine Chemical Intermediate Synthesis

Silica molybdic acid (SMA) prepared from molybdic acid and silica support provides a reusable heterogeneous acid catalyst achieving 91% yield in pyrrole synthesis within 20 minutes under microwave irradiation in water at 50°C, representing a 72-fold reduction in reaction time compared to uncatalyzed conditions (24 hours) [1]. SMA has been validated across multiple reaction classes including tetrazole, coumarin, and pyranochromene syntheses with demonstrated catalyst recyclability [2]. This scenario is relevant for pharmaceutical process chemistry groups, green chemistry laboratories, and fine chemical manufacturers seeking to replace homogeneous liquid acids (H₂SO₄, HCl) with recoverable solid acid catalysts that operate in aqueous media under mild conditions.

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